3-Methyl-4-nitroanisole
CAS No.: 5367-32-8
Cat. No.: VC21265413
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5367-32-8 |
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Molecular Formula | C8H9NO3 |
Molecular Weight | 167.16 g/mol |
IUPAC Name | 4-methoxy-2-methyl-1-nitrobenzene |
Standard InChI | InChI=1S/C8H9NO3/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5H,1-2H3 |
Standard InChI Key | RTZOGYCMIMOVHU-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)OC)[N+](=O)[O-] |
Canonical SMILES | CC1=C(C=CC(=C1)OC)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Identity and Basic Characteristics
3-Methyl-4-nitroanisole is an aromatic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol. It features a benzene ring with three substituents: a methoxy group (-OCH3), a methyl group (-CH3), and a nitro group (-NO2) at positions 1, 3, and 4, respectively. The official Chemical Abstracts Service (CAS) registry number for this compound is 5367-32-8.
Physical and Chemical Properties
The compound typically appears as a yellowish crystalline solid at room temperature. Its physical properties are influenced by the electron-withdrawing nature of the nitro group and the electron-donating properties of the methoxy and methyl groups. This electronic distribution affects its reactivity patterns, making it particularly useful in various organic reactions.
The nitro group significantly influences the compound's electronic distribution, creating an electron-deficient aromatic system that is susceptible to nucleophilic attack. Meanwhile, the methoxy group provides electron density through resonance, partially counterbalancing this effect and creating a unique reactivity profile.
Structural Relationship with Similar Compounds
3-Methyl-4-nitroanisole is structurally related to several other nitroaromatic compounds. Its isomer, 4-Methyl-3-nitroanisole (CAS: 17484-36-5), differs only in the positions of the methyl and nitro groups. This positional isomerism leads to distinct chemical properties and reactivity patterns between these compounds.
The table below compares 3-Methyl-4-nitroanisole with structurally related compounds:
Compound | Molecular Formula | Key Structural Features | Distinguishing Properties |
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3-Methyl-4-nitroanisole | C8H9NO3 | Nitro group at position 4, methyl at position 3 | Electron-deficient aromatic ring with moderate reactivity toward nucleophiles |
4-Methyl-3-nitroanisole | C8H9NO3 | Nitro group at position 3, methyl at position 4 | Different electronic distribution affecting reactivity |
4-Nitroanisole | C7H7NO3 | Lacks methyl substitution | Simpler structure with different electronic properties |
2-Methyl-4-nitroanisole | C8H9NO3 | Methyl group at position 2 | Ortho-substitution pattern creates different steric effects |
Synthesis Methods
Conventional Synthetic Routes
The synthesis of 3-Methyl-4-nitroanisole typically involves the nitration of 3-methylanisole under controlled conditions. The nitration process employs a mixture of concentrated nitric and sulfuric acids, with careful temperature control to direct the nitro group to the desired position on the aromatic ring. This electrophilic aromatic substitution reaction must be carefully controlled to achieve regioselectivity.
The general reaction can be represented as:
3-Methylanisole + HNO3/H2SO4 → 3-Methyl-4-nitroanisole
The position of nitration is influenced by the existing methoxy and methyl substituents, which direct the incoming nitro group predominantly to the para position relative to the methoxy group (position 4).
Alternative Synthetic Approaches
While the direct nitration method is common, several alternative approaches have been investigated for the synthesis of substituted nitroanisoles. These include:
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Coupling reactions involving halogenated precursors
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Oxidation of corresponding amino compounds
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Methoxylation of appropriately substituted nitrotoluenes
These alternative routes may offer advantages in terms of selectivity, yield, or environmental impact, depending on the specific requirements of the synthesis.
Green Chemistry Considerations
Recent advances in synthetic organic chemistry have focused on developing more environmentally friendly approaches to preparing nitroaromatic compounds. For related nitro compounds, solvent-free methodologies using solid catalysts like TiO2 nanoparticles have shown promise, offering advantages including mild reaction conditions, high yields, and reusable catalysts .
Green chemistry metrics such as atom economy, reaction mass efficiency, and E-factor (environmental factor) are increasingly being used to evaluate the sustainability of synthetic routes for these compounds. For instance, similar nitro-containing compounds have been synthesized using greener methodologies with high atom economy and reaction mass efficiency values, and low E-factors, indicating environmentally favorable processes .
Applications and Uses
Role as a Synthetic Intermediate
3-Methyl-4-nitroanisole serves as an important intermediate in the synthesis of various organic compounds. The nitro group can be readily reduced to form an amino group, opening pathways to the synthesis of various aniline derivatives. These derivatives find applications in the production of pharmaceuticals, agrochemicals, and dyes.
Reaction Chemistry
Reduction Reactions
One of the most significant reactions of 3-Methyl-4-nitroanisole is the reduction of the nitro group. This transformation typically employs catalytic hydrogenation using catalysts such as palladium on carbon, or alternative reducing agents like iron or tin in acidic conditions. The resulting 3-methyl-4-methoxyaniline (3-methyl-p-anisidine) is a versatile intermediate for further synthetic transformations.
Parameter | Typical Range | Effect on Reaction |
---|---|---|
Temperature | 100-135°C | Higher temperatures increase reaction rate but may affect selectivity |
Pressure | 0.8-1.2 MPa | Controls reaction conditions for optimal oxidation |
Reaction Time | 4-10 hours | Sufficient time needed for complete conversion |
Catalyst/Oxidant | Nitric acid (30-65%) | Concentration affects oxidation strength and selectivity |
Molar Ratio | 1:5.5-8.0 (substrate:oxidant) | Excess oxidant typically required for complete conversion |
Substitution Reactions
The aromatic ring of 3-Methyl-4-nitroanisole can undergo various substitution reactions, particularly nucleophilic aromatic substitution due to the activating effect of the nitro group. The methoxy group may also participate in reactions such as demethylation under appropriate conditions.
Analytical Methods and Characterization
Spectroscopic Identification
The structural characterization of 3-Methyl-4-nitroanisole typically employs various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectra show characteristic signals for the methoxy protons (typically around 3.8-4.0 ppm), methyl protons (around 2.0-2.5 ppm), and aromatic protons (6.5-8.5 ppm).
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Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the nitro group (asymmetric stretching around 1520-1550 cm⁻¹ and symmetric stretching around 1340-1380 cm⁻¹), methoxy group (C-O stretching around 1250-1270 cm⁻¹), and aromatic C-H stretching (3000-3100 cm⁻¹).
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern characteristic of methoxylated nitroaromatic compounds.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for the quantitative analysis of 3-Methyl-4-nitroanisole and related compounds. These techniques allow for the determination of purity and the identification of potential impurities or by-products in synthetic mixtures.
Industrial Relevance and Applications
Current Industrial Uses
The industrial applications of 3-Methyl-4-nitroanisole are primarily focused on its role as a chemical intermediate in the synthesis of more complex molecules. Its specific structural features make it valuable in the preparation of specialty chemicals for various industries.
Research Trends and Future Directions
Emerging Synthetic Methods
Research continues to advance more efficient and environmentally friendly methods for synthesizing nitroaromatic compounds. Developments in catalytic methods, flow chemistry, and solvent-free approaches offer promising directions for improving the synthesis of compounds like 3-Methyl-4-nitroanisole.
For instance, the development of solvent-free methodologies using reusable catalysts like TiO2 nanoparticles for related nitro compounds represents a significant advancement toward greener synthetic approaches .
Expanding Applications
Ongoing research into the properties and reactivity of nitroaromatic compounds continues to uncover new potential applications. The unique electronic properties of 3-Methyl-4-nitroanisole and related compounds make them interesting candidates for further exploration in various fields, including materials science, chemical biology, and pharmaceutical chemistry.
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